(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyridazine ring fused with a pyrazolone moiety. The presence of a trifluoromethyl group further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to improve reaction efficiency and reduce waste. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing and reducing agents, bases, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to DNA or RNA, interfering with replication or transcription processes, or it may modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring.
Extradiol catecholic dioxygenases: These enzymes catalyze the cleavage of aromatic rings, similar to the reactions that (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one may undergo.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings, providing a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H12F3N7O |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H12F3N7O/c1-10-13(8-21-12-4-2-3-11(7-12)17(18,19)20)16(28)27(24-10)15-6-5-14-23-22-9-26(14)25-15/h2-9,24H,1H3 |
InChI Key |
NTVXVXMBCJQFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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